Carboxamidinas
Carboxamidines are a class of organic compounds characterized by the presence of an amino group (-NH2) attached to a carbonyl group (C=O). These molecules can be prepared through various synthetic methods, including amidination reactions where carboxylic acids or their derivatives react with primary amines. Carboxamidines find applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science due to their unique functional groups which enable the design of compounds with specific properties.
In pharmaceutical research, carboxamidines are often used as precursors for drug synthesis because they can be readily converted into various bioactive molecules through chemical modifications. Their amino group allows for easy attachment of functional groups or substitution reactions that can tailor the molecule's pharmacological profile. In agrochemicals, these compounds may serve as intermediates in the development of herbicides and pesticides due to their potential insecticidal or fungicidal properties.
The structural versatility of carboxamidines makes them highly useful in materials science, where they can be incorporated into polymers for enhancing properties like thermal stability, mechanical strength, or optical transparency. Additionally, these compounds have shown promise in catalytic applications and as precursors in supramolecular chemistry due to their ability to form hydrogen bonds with other molecules.
Overall, carboxamidines represent an important class of organic intermediates that find application across multiple industries through their unique reactivity and structural diversity.

Estrutura | Nome químico | CAS | MF |
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acetic acid; heptanamidine | 95093-94-0 | C7H16N2 |
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2-ethylbutanimidamide | 409111-79-1 | C6H14N2 |
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3,3-Diethoxypropanamidine hydrochloride | 1221342-27-3 | C7H17ClN2O2 |
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3-methylpentanimidamide hydrochloride | 816469-56-4 | |
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N'-methylethanimidamide hydrochloride | 76438-78-3 | C3H9ClN2 |
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2-methoxypropanimidamide hydrochloride | 3191-79-5 | C4H11ClN2O |
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hexanimidamide hydrochloride | 64285-96-7 | C6H15ClN2 |
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2-(methylsulfanyl)ethanimidamide hydrochloride | 105324-22-9 | C3H9ClN2S |
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2-(propan-2-yloxy)ethanimidamide | 133915-08-9 | C5H12N2O |
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3-Cyclopropylpropanimidamide | 1542499-05-7 | C6H12N2 |
Literatura Relacionada
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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